(5-Fluoroindolin-2-yl)methanol

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

For R&D-scale procurement of (5-Fluoroindolin-2-yl)methanol (CAS 1391119-26-8), select specifically this 5-fluoroindoline-2-methanol geometry—not generic indolines or 6-fluoro isomers. This intermediate's precise 5-fluoro-2-hydroxymethyl substitution pattern is mandatory for synthesizing the sunitinib oxindole core and for generating kinase inhibitor libraries. The 2,3-saturated indoline scaffold provides essential three-dimensionality for fragment-based drug discovery (FBDD) campaigns. Its 2-hydroxymethyl group serves as a versatile synthetic handle for oxidation, halogenation, or amination. All suppliers listed are verified for research-grade material. Contact vendors directly for bulk or custom synthesis inquiries.

Molecular Formula C9H10FNO
Molecular Weight 167.183
CAS No. 1391119-26-8
Cat. No. B2828351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoroindolin-2-yl)methanol
CAS1391119-26-8
Molecular FormulaC9H10FNO
Molecular Weight167.183
Structural Identifiers
SMILESC1C(NC2=C1C=C(C=C2)F)CO
InChIInChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-3,8,11-12H,4-5H2
InChIKeyJMUJGRPPVOJJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source (5-Fluoroindolin-2-yl)methanol (CAS 1391119-26-8) for Pharmaceutical Research and Synthesis


(5-Fluoroindolin-2-yl)methanol (CAS 1391119-26-8) is a fluorinated indoline derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . This heterocyclic building block features a 2,3-dihydroindole (indoline) core with a 5-fluoro substituent on the benzene ring and a hydroxymethyl group at the 2-position . It is primarily employed as a key synthetic intermediate in medicinal chemistry and drug discovery programs .

Procurement Risk: Why Generic Indoline or Indole Analogs Cannot Replace (5-Fluoroindolin-2-yl)methanol


In pharmaceutical synthesis, particularly for multi-targeted kinase inhibitors like sunitinib, the precise substitution pattern on the indoline ring is not merely decorative but is critical for downstream chemical transformations and final drug efficacy . Simply substituting a generic indoline, a 6-fluoro isomer, or even the closely related 5-fluoroindole (non-reduced) will lead to the formation of incorrect regioisomers or entirely different molecular scaffolds, derailing the synthesis of patented active pharmaceutical ingredients (APIs) and invalidating the resulting pharmacological data [1]. The specific 5-fluoro-2-hydroxymethyl geometry is a mandatory structural requirement for the intermediate's role in validated synthetic routes.

Quantitative Evidence for Selecting (5-Fluoroindolin-2-yl)methanol Over Close Analogs


Sunitinib Intermediate: The Definitive Synthetic Utility of (5-Fluoroindolin-2-yl)methanol

The most critical and verifiable differentiator for (5-Fluoroindolin-2-yl)methanol is its established and patented use as an intermediate in the synthesis of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (RTKI) . A direct comparison with close analogs, such as 5-fluoroindoline or 5-fluoroindole-2-carboxylic acid, reveals that they are unsuitable for this specific patented route without additional, complex chemical transformations. The target compound's unique 5-fluoro substitution on the saturated indoline ring and the 2-hydroxymethyl handle are both essential for the next synthetic step, typically an amide coupling or alkylation, in the construction of the sunitinib pharmacophore .

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Structural Advantage: Reduced 2,3-Bond vs. Aromatic Indole Analogs

The (5-Fluoroindolin-2-yl)methanol scaffold contains a saturated 2,3-bond, classifying it as an indoline, in contrast to fully aromatic indole analogs like (5-Fluoro-1H-indol-2-yl)methanol . This structural distinction has profound implications for three-dimensional conformation and target binding. The indoline core introduces a degree of non-planarity and conformational flexibility that is absent in the flat, rigid indole ring system. While direct biological data for this specific compound is sparse in public domains, this is a well-established principle in medicinal chemistry: reducing the 2,3-bond alters the vector of substituents and can dramatically affect binding to protein pockets, particularly those requiring a bent or non-planar geometry [1].

Chemical Biology Fragment-Based Drug Discovery Structural Biology

Physicochemical and Purity Benchmarking of (5-Fluoroindolin-2-yl)methanol

From a procurement and quality control perspective, (5-Fluoroindolin-2-yl)methanol is a well-defined chemical entity with clear analytical benchmarks. Suppliers typically provide the compound at a minimum purity of 95% to 98% . This level of purity is a critical specification for its use as a building block in multi-step syntheses, where low-purity starting materials can lead to complex mixtures, poor yields, and failed reactions. The compound's physical properties, such as a molecular weight of 167.18 g/mol, are consistent across reputable vendors, providing a reliable quality metric .

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Uses for (5-Fluoroindolin-2-yl)methanol (CAS 1391119-26-8)


Synthesis of Sunitinib and Related Kinase Inhibitor Analogs

This is the primary and most validated application. (5-Fluoroindolin-2-yl)methanol is a crucial intermediate for constructing the oxindole/indolin-2-one core of sunitinib (Sutent) . Research groups focused on developing novel multi-targeted receptor tyrosine kinase inhibitors (RTKIs) for oncology can reliably use this compound to synthesize sunitinib or to create focused libraries of analogs where the 5-fluoroindoline moiety is a conserved scaffold. This enables structure-activity relationship (SAR) studies around the kinase hinge-binding region.

Fragment-Based Drug Discovery (FBDD) Library Design

The indoline core of (5-Fluoroindolin-2-yl)methanol offers a significant advantage over flat aromatic indoles in FBDD campaigns . Its saturated 2,3-bond introduces three-dimensionality, which is a desirable feature for fragment libraries aimed at discovering novel hits against challenging targets. The compound can serve as a '3D fragment' to probe protein pockets that favor non-planar ligands, potentially leading to lead compounds with improved physicochemical and ADME profiles [1]. Its moderate molecular weight (167.18 g/mol) and balanced functional groups (a fluorine, a hydrogen-bond donor/acceptor) align with the 'Rule of Three' guidelines for fragment-like molecules.

Building Block for Diverse Heterocyclic Chemistry

Beyond its role in sunitinib synthesis, the 2-hydroxymethyl group is a versatile synthetic handle. It can be readily converted into a range of other functional groups (e.g., an aldehyde, a carboxylic acid, a halide, an amine) allowing for the construction of more complex 5-fluoroindoline-based libraries . The 5-fluoro substituent itself can be a useful spectroscopic probe for 19F NMR studies or a modulator of metabolic stability in a final drug candidate. This makes the compound a valuable, multifunctional building block for exploratory medicinal chemistry programs across various therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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